molecular formula C14H10N2O3S B1320615 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid CAS No. 874834-22-7

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid

Cat. No. B1320615
CAS RN: 874834-22-7
M. Wt: 286.31 g/mol
InChI Key: XMIGBCQVLDLCFO-UHFFFAOYSA-N
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Description

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid, also known as 5-Methoxybenzo[c]thiadiazole-4-carboxylic acid (MBTCA) is a novel organic compound with a wide range of potential applications in many areas of scientific research. The compound is a member of the thiadiazole family of heterocyclic compounds and has a unique structure which is composed of two fused six-membered rings, with a sulfur atom at the center. The compound has a wide range of properties, including high solubility in water, good thermal stability, and high stability in acidic and alkaline conditions. MBTCA has been studied extensively in recent years, and its potential applications are being explored in many fields, including medicinal chemistry, nanotechnology, and materials science.

Scientific Research Applications

Application in Dye-Sensitized Solar Cells

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid has been studied for its use in dye-sensitized solar cells (DSSCs). For example, a systematic study demonstrated its role as an electron-acceptor, impacting energy levels and enhancing photovoltaic parameters in DSSCs (Yang et al., 2016). Another research incorporated it in an organic sensitizer, observing its effects on the efficiency of DSSCs (Ferdowsi et al., 2018).

Influence on Charge-Transfer Dynamics

In the context of organic dye-sensitized solar cells, this compound has been noted for significantly influencing charge-transfer dynamics. This is mainly due to its strong electron-deficient character, which alters the energy gap of dye molecules (Wang et al., 2016).

Synthesis and Spectroscopic Identification

There has been research into the synthesis and spectroscopic identification of compounds containing this molecule. Studies have focused on understanding its structural properties and potential applications in various fields (Azeez & Hamad, 2017).

Application in Organic Electronics

This compound is also relevant in the field of organic electronics. For instance, its incorporation into a star-shaped molecule with triphenylamine as the core demonstrated promising photovoltaic properties, suggesting its use in organic solar cells (Wu et al., 2009).

Biochemical Analysis

Biochemical Properties

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with protein tyrosine phosphatase 1B (PTP1B) and SHP2, both of which are important enzymes in cellular signaling pathways . The interaction with these enzymes suggests that this compound may influence various signaling cascades, potentially affecting cellular functions such as growth, differentiation, and metabolism.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with protein tyrosine phosphatase 1B (PTP1B) and SHP2 can lead to alterations in the phosphorylation status of key signaling molecules, thereby modulating downstream signaling events . Additionally, this compound may influence gene expression by affecting transcription factors and other regulatory proteins, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B) and SHP2, leading to changes in the phosphorylation status of various signaling proteins . These interactions can result in the activation or inhibition of specific signaling pathways, thereby influencing cellular responses. Additionally, this compound may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits high stability under various conditions, making it suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that at lower doses, this compound can effectively modulate cellular signaling pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including alterations in cellular metabolism and function. Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of enzymes involved in cellular metabolism, potentially affecting the production and utilization of key metabolites. Additionally, this compound may modulate the levels of specific metabolites, thereby impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to interact with various cellular transporters, facilitating its uptake and distribution within different cellular compartments. Additionally, this compound may accumulate in specific tissues, potentially influencing its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can interact with key biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

4-(2,1,3-benzothiadiazol-5-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-14(18)10-2-4-11(5-3-10)19-8-9-1-6-12-13(7-9)16-20-15-12/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIGBCQVLDLCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594810
Record name 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874834-22-7
Record name 4-(2,1,3-Benzothiadiazol-5-ylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874834-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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